molecular formula C8H7N3O2 B3353981 1-Methyl-2-nitrobenzimidazole CAS No. 5709-68-2

1-Methyl-2-nitrobenzimidazole

Cat. No. B3353981
CAS RN: 5709-68-2
M. Wt: 177.16 g/mol
InChI Key: YGVJTZIZVPQREL-UHFFFAOYSA-N
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Description

1-Methyl-2-nitrobenzimidazole is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to a five-membered imidazole moiety .


Synthesis Analysis

Benzimidazole is synthesized by a condensation reaction between benzene and imidazole . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-nitrobenzimidazole is shown in the figure . The asymmetric unit of the title structure contains one target molecule .


Chemical Reactions Analysis

The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . We provide evidence for an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .


Physical And Chemical Properties Analysis

Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .

Scientific Research Applications

  • Synthesis of Benzimidazole Derivatives

    • Research by Tian and Grivas (1992) describes a methodology for synthesizing 2-methyl-4-nitrobenzimidazoles, offering insight into the chemical synthesis of related compounds (Tian & Grivas, 1992).
  • Precursors in Food-Borne Carcinogens Synthesis

    • A study by Bella, Milata, and Larina (2012) explored the use of 2-amino-X-nitrobenzimidazoles as precursors for synthesizing food-borne carcinogens, highlighting their role in complex chemical processes (Bella, Milata & Larina, 2012).
  • Potential Pharmaceutical Applications

    • Lokaj, Kettmann, Solčan, and Katuščák (2008) investigated 1-Methyl-6-nitro-1H-benzimidazole, a compound with similar structure, for its potential as an antitumor drug and antioxidant agent. This study provides insights into the structural properties relevant to pharmaceutical applications (Lokaj et al., 2008).
  • Chemical Modification Processes

    • Ishiwata and Shiokawa (1969) discussed the synthesis of benzimidazoles and related compounds, including methods for chemical modifications, which could be applicable to 1-Methyl-2-nitrobenzimidazole (Ishiwata & Shiokawa, 1969).
  • Role in Vicarious Nucleophilic C-Amination

    • A study by Titova et al. (2005) on the vicarious nucleophilic C-amination of nitrobenzene and nitrobenzimidazoles, including 1-methyl-5-nitrobenzimidazole, reveals their role in the formation of amino-substituted derivatives, important in organic synthesis (Titova et al., 2005).
  • Antimicrobial Agent Development

    • Li et al. (
  • Inhibition of Metal Corrosion

    • Yanardağ (2019) explored the inhibitory effect of 1H-benzimidazole derivatives, including 5-nitrobenzimidazole, on zinc corrosion. This research could be relevant to understanding the corrosion inhibition properties of 1-Methyl-2-nitrobenzimidazole (Yanardağ, 2019).
  • Electrochemistry and Therapeutic Applications

    • Avagyan and Smith (2013) studied the electrochemistry of 1-methyl-2-nitroimidazole and its derivatives for therapeutic purposes, including as a potential radiosensitizer for cancer treatment (Avagyan & Smith, 2013).
  • Photolysis and Structural Analysis

    • Neadle and Pollitt (1969) investigated the photolysis of nitrobenzimidazole derivatives, offering insights into the chemical behavior and structural requirements for the formation of specific compounds (Neadle & Pollitt, 1969).
  • Synthesis for Antiviral Research

    • Youssif et al. (2016) synthesized benzimidazole derivatives, including compounds structurally related to 1-Methyl-2-nitrobenzimidazole, for potential antiviral activity against hepatitis C virus, demonstrating its significance in antiviral drug development (Youssif et al., 2016).

Mechanism of Action

Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was a contributing factor influencing the anticancer activity .

Safety and Hazards

If inhaled, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

1-methyl-2-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-7-5-3-2-4-6(7)9-8(10)11(12)13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVJTZIZVPQREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205707
Record name Benzimidazole, 1-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5709-68-2
Record name 1-Methyl-2-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5709-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Methyl-2-nitrobenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005709682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 1-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-METHYL-2-NITROBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89RWB68RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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